molecular formula C21H23N5O4S2 B317083 ETHYL 2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B317083
M. Wt: 473.6 g/mol
InChI Key: HMZNUMYNBBTHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, and a tetraazole ring, which is a five-membered ring containing four nitrogen atoms. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound.

Preparation Methods

The final step involves the esterification of the carboxylic acid group to form the ethyl ester .

Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and automated reaction systems to optimize yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with minimal side reactions .

Chemical Reactions Analysis

Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents introduced .

Scientific Research Applications

Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ETHYL 2-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combination of the benzothiophene and tetraazole rings, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H23N5O4S2

Molecular Weight

473.6 g/mol

IUPAC Name

ethyl 2-[[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H23N5O4S2/c1-3-30-20(28)18-15-6-4-5-7-16(15)32-19(18)22-17(27)12-31-21-23-24-25-26(21)13-8-10-14(29-2)11-9-13/h8-11H,3-7,12H2,1-2H3,(H,22,27)

InChI Key

HMZNUMYNBBTHDT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)OC

Origin of Product

United States

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